molecular formula C20H19ClN2O2S B11117949 [6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone

[6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11117949
M. Wt: 386.9 g/mol
InChI Key: HEFHYLWMJZCZLN-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, an ethylthiophene moiety, and a morpholine carbonyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Ethylthiophene Moiety: This step involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using an ethylthiophene boronic acid or stannane derivative.

    Incorporation of the Morpholine Carbonyl Group: The final step involves the acylation of the quinoline derivative with morpholine-4-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The ethylthiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and morpholine groups can enhance its binding affinity and specificity towards these targets, while the ethylthiophene moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.

    6-Chloro-2-(5-ethylthiophen-2-yl)-4-(piperidine-4-carbonyl)quinoline: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

6-Chloro-2-(5-ethylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the morpholine carbonyl group can enhance its solubility and bioavailability, while the ethylthiophene moiety can provide additional sites for chemical modification.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

[6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H19ClN2O2S/c1-2-14-4-6-19(26-14)18-12-16(20(24)23-7-9-25-10-8-23)15-11-13(21)3-5-17(15)22-18/h3-6,11-12H,2,7-10H2,1H3

InChI Key

HEFHYLWMJZCZLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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